molecular formula C7H4ClN B156965 1-Chloro-4-isocyanobenzene CAS No. 1885-81-0

1-Chloro-4-isocyanobenzene

Cat. No. B156965
CAS RN: 1885-81-0
M. Wt: 137.56 g/mol
InChI Key: QPPCIPBFKQOIMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Chloro-4-isocyanobenzene, such as 1,4-diisocyanobenzene, is not explicitly detailed in the provided papers. However, the formation of supramolecular structures by adsorbing 1,4-diisocyanobenzene on gold surfaces suggests that the compound can be manipulated under ultrahigh vacuum (UHV) conditions to create one-dimensional structures .

Molecular Structure Analysis

The molecular structure of 1,4-diisocyanobenzene, a related compound, has been analyzed using scanning tunneling microscopy (STM). It forms one-dimensional supramolecular structures on Au(111) surfaces, which are proposed to consist of alternating units of the diisocyanobenzene molecules and gold atoms. These structures align with the substrate's lattice, indicating a strong interaction between the molecule and the metal surface .

Chemical Reactions Analysis

The reactivity of 1,2-diisocyanobenzene with amines has been studied, showing that it can undergo nucleophilic attack to form various complexes, including benzimidazole ring systems and isocyanide complexes. This suggests that the isocyanate group in 1-Chloro-4-isocyanobenzene may also exhibit reactivity towards nucleophiles, potentially leading to the formation of similar complexes .

Physical and Chemical Properties Analysis

The physical properties of 1,2-dicyanobenzene, another related compound, have been characterized. The molecule exhibits mirror symmetry with slightly bent cyano groups above the benzene plane. The bond lengths and angles within the benzene ring and the cyano groups have been measured, providing a detailed understanding of the molecule's geometry. The intermolecular contacts have also been identified, which could be relevant when considering the packing and interactions of 1-Chloro-4-isocyanobenzene in a solid-state or crystalline environment .

Scientific Research Applications

Adsorption Studies

  • Adsorption on Carbon Nanofibers : A study by Mehrizad and Gharbani (2016) explored the adsorption of 1-chloro-4-nitrobenzene on carbon nanofibers (CNFs). This research is significant in environmental cleanup as it demonstrated how CNFs can effectively remove 1-chloro-4-nitrobenzene from systems, a process critical in mitigating pollution caused by such compounds (Mehrizad & Gharbani, 2016).

Chemical Interaction and Synthesis

  • Formation of Borabenzene Adducts : Légaré et al. (2014) studied the bonding properties of borabenzene with various neutral Lewis bases. This research involving 1-chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene contributes to our understanding of ligand exchange reactions and synthesis in organometallic chemistry (Légaré et al., 2014).

Electrochemical Sensing

  • Development of Electrochemical Sensors : Research by Kingsford et al. (2018) and Ruiz-Córdova et al. (2018) focused on developing sensitive electrochemical sensors for detecting 1-chloro-4-nitrobenzene. These sensors are vital in monitoring environmental pollutants and ensuring public safety (Kingsford et al., 2018); (Ruiz-Córdova et al., 2018).

Isotopic Abundance and Analysis

  • Stable Isotope Ratio Analysis : Trivedi et al. (2016) investigated the isotopic abundance ratios in biofield energy treated 1-chloro-3-nitrobenzene. Their findings have implications in areas such as biochemistry and agriculture, offering insights into altered isotope effects and their impact on chemical properties (Trivedi et al., 2016).

Molecular Structure and Properties

  • Determination of Molecular Structure : Peebles and Peebles (2002) measured the rotational spectra of 1-chloro-4-fluorobenzene, which helps in understanding the molecular structure and properties of such compounds. This kind of study is foundational in molecular physics and chemistry (Peebles & Peebles, 2002).

Microbial Degradation

  • Microbial Degradation of Nitrobenzene Compounds : A study by Shah (2014) on the microbial degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans XII emphasizes the potential of bioremediation in treating environmental contaminants. This research is crucial in developing sustainable methods for pollution reduction (Shah, 2014).

Safety And Hazards

1-Chloro-4-isocyanobenzene is a hazardous compound. It is harmful if inhaled or ingested and can cause skin and eye irritation . Therefore, proper safety precautions should be taken when handling this chemical .

properties

IUPAC Name

1-chloro-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPCIPBFKQOIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172206
Record name Benzene, 1-chloro-4-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-isocyanobenzene

CAS RN

1885-81-0
Record name 1-Chloro-4-isocyanobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-isocyano-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-isocyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorophenyl isocyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
F Brockmeyer, V Morosow, J Martens - Organic & biomolecular …, 2015 - pubs.rsc.org
… the carboxylic acid, which is not a part of the product, on the formation of the cyclic isothioureas 4, we examined the transformation of 3-thiazoline 2a with 1-chloro-4-isocyanobenzene to …
Number of citations: 7 pubs.rsc.org
Y Yuan, WH Dong, XS Gao, XM Xie… - Chemical …, 2019 - pubs.rsc.org
… To investigate the feasibility of our design, we chose 1-chloro-4-isocyanobenzene (1a) and 2-benzylcyclobutan-1-one O-(4-(trifluoromethyl)benzoyl)oxime (2a) as the model substrates …
Number of citations: 33 pubs.rsc.org
D Li, X Shen, J Lei - The Journal of Organic Chemistry, 2019 - ACS Publications
… For example, when 1-chloro-4-isocyanobenzene 2i was investigated, amino amide 6 was … In an O 2 atmosphere, 1-chloro-4-isocyanobenzene (2i, 1.5 equiv, 1.50 mmol, 206.3 mg) in …
Number of citations: 29 pubs.acs.org
SB Kale, M Kumar, DR Shinde, GR Krishna… - Organic Chemistry …, 2023 - pubs.rsc.org
… We started with 2-hydroxy-substituted p-QM 1a and 1-chloro-4-isocyanobenzene 2a as model substrates. Delightfully, the initial experiment employing equimolar amounts of 1a and 2a …
Number of citations: 0 pubs.rsc.org
Q Zheng, X Li, K Kurpiewska, A Domling - Organic letters, 2022 - ACS Publications
… For aromatic isocyanides such as 1-isocyano-2-isopropylbenzene and 1-chloro-4-isocyanobenzene, compounds 3bi and 3bj were obtained in 54% and 31% yield, respectively. To …
Number of citations: 8 pubs.acs.org
RB Bhoraniya, SG Modha - ChemistryOpen, 2023 - Wiley Online Library
… Ugi–Smiles reaction of 2-nitrophenol, propionaldehyde, propargylamine and 1-chloro-4-isocyanobenzene in methanol at 60C formed the Ugi–Smiles adduct with a tethered alkyne (…
Y Yuan, W Dong, X Gao, H Gao, X Xie… - The Journal of Organic …, 2018 - ACS Publications
A new strategy for constructing indolizino[1,2-b]quinolin-9(11H)-ones (ring cores of camptothecins) from readily available isocyanoarenes and N-(alkyl-2-yn-1-yl)pyridin-2(1H)-ones has …
Number of citations: 20 pubs.acs.org
K Zheng, S Iqbal, P Hernandez, HJ Park… - Journal of medicinal …, 2014 - ACS Publications
… These amines were reacted with 1-chloro-4-isocyanobenzene in DCM to furnish … A one-pot urea formation of 25 with 1-chloro-4-isocyanobenzene in DCM afforded the target …
Number of citations: 53 pubs.acs.org
MT Nazeri, H Farhid, R Mohammadian… - ACS Combinatorial …, 2020 - ACS Publications
… When the reaction was accomplished between 3-thiazoline S-monoxide 127, 1-chloro-4-isocyanobenzene 5o, and benzoic acid 4a in MeOH, the expected bis-amide is not formed and …
Number of citations: 51 pubs.acs.org
CC Tran, S Kawaguchi, Y Kobiki… - The Journal of …, 2019 - ACS Publications
Using tetraaryllead compounds (PbAr 4 ) as arylating reagents, isocyanides undergo selective diarylation in the presence of palladium catalysts such as Pd(OAc) 2 or Pd(PPh 3 ) 4 to …
Number of citations: 10 pubs.acs.org

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